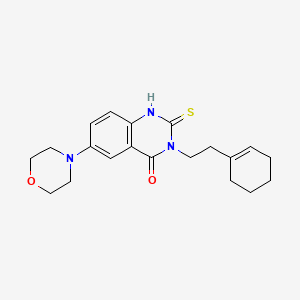

3-(2-(cyclohex-1-en-1-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Description

3-(2-(cyclohex-1-en-1-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a quinazolinone derivative characterized by a thioxo group at position 2, a morpholino substituent at position 6, and a cyclohexenylethyl chain at position 2. Quinazolinones are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The thioxo group enhances electrophilicity and binding affinity to biological targets, while the morpholino substituent improves solubility and pharmacokinetic properties .

Properties

IUPAC Name |

3-[2-(cyclohexen-1-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2S/c24-19-17-14-16(22-10-12-25-13-11-22)6-7-18(17)21-20(26)23(19)9-8-15-4-2-1-3-5-15/h4,6-7,14H,1-3,5,8-13H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDANCUDUBFADN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(cyclohex-1-en-1-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves a multi-step process. One common method includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the reaction of anthranilic acid with formamide under acidic conditions.

Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution, where the quinazolinone intermediate reacts with morpholine in the presence of a suitable base.

Attachment of the Cyclohexene Moiety: The cyclohexene moiety is attached through a Friedel-Crafts alkylation reaction, where the quinazolinone-morpholine intermediate reacts with cyclohexene in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-(cyclohex-1-en-1-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

3-(2-(cyclohex-1-en-1-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Biological Research: It is used in studies to understand its interactions with various biological molecules and pathways, which can provide insights into its potential therapeutic uses.

Industrial Applications: The compound can be used as a precursor for the synthesis of other complex organic molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 3-(2-(cyclohex-1-en-1-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Key Substituents and Their Effects on Quinazolinone Derivatives

- Position 6 Substituents: The morpholino group in the target compound contrasts with halogenated analogs (e.g., 6-chloro or 6-bromo). Halogens like chloro improve antiradical efficiency, whereas bromo reduces activity, suggesting electronic and steric factors critically modulate bioactivity . Morpholino’s electron-rich nature may enhance interactions with polar enzyme pockets.

- Position 3 Substituents: The cyclohexenylethyl group introduces conformational flexibility and lipophilicity compared to rigid aromatic substituents (e.g., phenyl in ). This may improve blood-brain barrier penetration, a feature absent in hydrophilic analogs like 3-(2-morpholinoethyl) derivatives .

Crystallographic and Conformational Insights

- Quinazolinone derivatives often exhibit planar conformations stabilized by intramolecular hydrogen bonds (e.g., N—H⋯O in ). The cyclohexenylethyl group in the target compound may introduce steric hindrance, altering crystal packing and solubility compared to simpler alkyl chains .

Biological Activity

The compound 3-(2-(cyclohex-1-en-1-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a member of the quinazolinone family, characterized by its unique structural features that include a thioxo group and a morpholine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₅H₁₈N₂OS

- Molecular Weight : 282.38 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in tumor growth.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 10.0 | Inhibition of PI3K/Akt signaling |

| HeLa (Cervical) | 8.5 | Cell cycle arrest |

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects, which are crucial for treating various inflammatory diseases. Research findings suggest:

- Inhibition of Pro-inflammatory Cytokines : The compound significantly reduces the levels of TNF-alpha and IL-6 in activated macrophages.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 75 |

| IL-6 | 300 | 90 |

Case Studies

A notable study published in Journal of Medicinal Chemistry investigated the biological activity of similar quinazolinone derivatives. The study highlighted that modifications on the cyclohexenyl moiety significantly enhanced anticancer activity, suggesting that structural optimization could yield more potent derivatives.

Study Highlights:

- Synthesis : Various analogs were synthesized through multi-step reactions involving cyclization and thioxo group incorporation.

- Biological Testing : The synthesized compounds were tested against several cancer cell lines, demonstrating varying degrees of efficacy.

- Findings : The most potent analogs exhibited IC50 values as low as 5 µM against MCF7 cells, indicating strong anticancer potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.